molecular formula C6H11NO3 B12338096 6-Methylmorpholine-3-carboxylic acid

6-Methylmorpholine-3-carboxylic acid

Cat. No.: B12338096
M. Wt: 145.16 g/mol
InChI Key: BIOFPDNBUUHVRE-UHFFFAOYSA-N
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Description

6-Methylmorpholine-3-carboxylic acid is a chemical compound with the molecular formula C6H11NO3 It is a derivative of morpholine, a heterocyclic amine, and features a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylmorpholine-3-carboxylic acid typically involves the reaction of morpholine derivatives with appropriate reagents. One common method is the reaction of 6-methylmorpholine with chloroacetic acid under basic conditions to introduce the carboxylic acid group. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives depending on the substituent introduced.

Scientific Research Applications

6-Methylmorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar structure but lacking the carboxylic acid group.

    6-Methylmorpholine: A derivative with a methyl group but without the carboxylic acid functionality.

    3-Morpholinecarboxylic acid: A compound with a carboxylic acid group but without the methyl substitution.

Uniqueness: 6-Methylmorpholine-3-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

6-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)

InChI Key

BIOFPDNBUUHVRE-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CO1)C(=O)O

Origin of Product

United States

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